molecular formula C10H5Na3O10S3 B147424 Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate CAS No. 53683-45-7

Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate

Cat. No.: B147424
CAS No.: 53683-45-7
M. Wt: 450.3 g/mol
InChI Key: KNUSVUNSRWEFEO-UHFFFAOYSA-K
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Description

Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate: is a chemical compound with the molecular formula C10H5Na3O10S3 and a molecular weight of 450.30501 g/mol . It is a trisodium salt of 7-hydroxy-1,3,6-naphthalenetrisulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate typically involves the sulfonation of 7-hydroxynaphthalene. The reaction is carried out under controlled conditions using sulfuric acid as the sulfonating agent. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the trisodium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .

Scientific Research Applications

Chemistry: Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate is used as a reagent in various chemical reactions and analytical techniques. It serves as a chromophore in capillary electrophoresis and as a dopant in the polymerization of pyrrole .

Biology: In biological research, this compound is used as a staining agent for proteins and nucleic acids. It helps in visualizing and quantifying biomolecules in various assays .

Medicine: Its ability to interact with biological molecules makes it a valuable tool in medical research .

Industry: In industrial applications, this compound is used in the manufacturing of dyes and pigments. It is also employed in the production of specialty chemicals and as an additive in various formulations .

Mechanism of Action

The mechanism of action of trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction is mediated by the sulfonate groups, which facilitate binding through electrostatic interactions and hydrogen bonding .

Comparison with Similar Compounds

Comparison: Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate is unique due to the presence of the hydroxyl group at the 7-position. This hydroxyl group enhances its reactivity and binding affinity compared to other similar compounds. The specific positioning of the hydroxyl group also influences the compound’s solubility and stability.

Properties

IUPAC Name

trisodium;7-hydroxynaphthalene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O10S3.3Na/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17;;;/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUSVUNSRWEFEO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201937
Record name Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53683-45-7
Record name Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053683457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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